

A Technical Guide to the Physicochemical Properties of 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-4-methylbenzylamine

Cat. No.: B1395271

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physical properties of the compound **3-Bromo-4-methylbenzylamine** (CAS No. 1177558-32-5). A critical examination of existing data reveals a notable absence of experimentally determined melting and boiling points for this specific isomer. This guide addresses this data gap by presenting predicted values derived from comparative structural analysis with related isomers. Furthermore, it outlines the standard experimental methodologies for determining these fundamental physicochemical parameters, ensuring a thorough understanding for research and drug development applications. This document is intended to serve as a foundational resource for scientists and professionals engaged in work involving this and related chemical entities.

Introduction

3-Bromo-4-methylbenzylamine is a substituted aromatic amine of significant interest in synthetic organic chemistry and drug discovery. Its structural motifs, a brominated toluene scaffold coupled with a benzylamine functional group, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. The precise positioning of the bromo and methyl substituents on the benzene ring, in conjunction with the reactive aminomethyl group, offers multiple avenues for chemical modification.

An accurate understanding of the physical properties of a compound, such as its melting and boiling points, is fundamental to its application in research and development. These parameters are critical for purification processes (e.g., distillation and recrystallization), reaction condition optimization, and for predicting the compound's behavior in various physical states. This guide focuses on elucidating the physical properties of **3-Bromo-4-methylbenzylamine**, with a particular emphasis on its melting and boiling points.

Molecular Structure and Isomeric Considerations

The molecular structure of **3-Bromo-4-methylbenzylamine** is foundational to its physical and chemical properties. It is crucial to distinguish it from its isomers, as even minor structural changes can significantly impact these characteristics.

Structure of 3-Bromo-4-methylbenzylamine

The structure consists of a benzylamine core, where the benzene ring is substituted at the 3-position with a bromine atom and at the 4-position with a methyl group.

Caption: Molecular structure of **3-Bromo-4-methylbenzylamine**.

Distinction from Key Isomers

It is imperative to differentiate **3-Bromo-4-methylbenzylamine** from its isomers, for which experimental data is available. The seemingly minor positional differences of the substituents lead to distinct physical properties.

- 3-Bromo-N-methylbenzylamine (CAS 67344-77-8): Here, the methyl group is attached to the nitrogen atom of the amine, not the benzene ring.[1]
- 4-Bromo-N-methylbenzylamine (CAS 699-03-6): This isomer has the bromine at the 4-position and a methyl group on the amine nitrogen.[2]
- 4-Bromo-3-methylbenzylamine (CAS 149104-92-7): In this case, the positions of the bromo and methyl groups on the benzene ring are swapped compared to the target molecule.

The differing placements of these functional groups alter the molecule's polarity, intermolecular forces (hydrogen bonding, dipole-dipole interactions, and van der Waals forces), and crystal packing efficiency, thereby influencing melting and boiling points.

Physical Properties of 3-Bromo-4-methylbenzylamine

A thorough review of scientific literature and chemical databases indicates that the experimental melting and boiling points for **3-Bromo-4-methylbenzylamine** (CAS 1177558-32-5) have not been formally reported. To provide a functional reference for researchers, this section presents predicted values based on the known properties of its isomers and theoretical considerations.

Data Summary

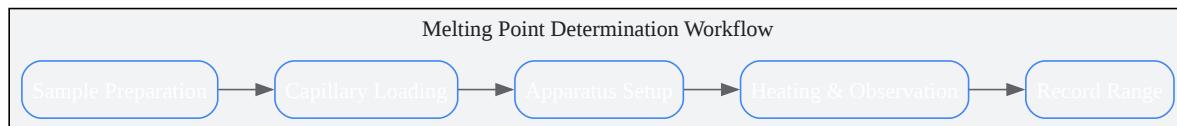
Compound	CAS Number	Melting Point (°C)	Boiling Point (°C)	Data Source
3-Bromo-4-methylbenzylamine	1177558-32-5	Not Reported (Estimated: Solid at room temp.)	Not Reported (Estimated: 235-245 °C)	Prediction
3-Bromo-N-methylbenzylamine	67344-77-8	Not Reported	231-232	Experimental
4-Bromo-N-methylbenzylamine	699-03-6	Not Reported	218-219	Experimental[2]

Rationale for Predicted Values

- Melting Point: Primary amines with structures similar to the title compound are often solids at room temperature due to the potential for intermolecular hydrogen bonding. The presence of the bromine atom and the overall molecular weight would further contribute to this.
- Boiling Point: The boiling point of 3-Bromo-N-methylbenzylamine is 231-232 °C. Our target molecule, **3-Bromo-4-methylbenzylamine**, is a primary amine, which can engage in more extensive hydrogen bonding than the secondary amine isomer. This stronger intermolecular interaction would be expected to lead to a slightly higher boiling point. The positional change of the methyl group from the nitrogen to the ring is not expected to cause a drastic change,

but the enhanced hydrogen bonding of the $-\text{NH}_2$ group is a key factor. Therefore, a boiling point in the range of 235-245 °C is a reasonable estimation.

Experimental Determination of Physical Properties


For the definitive characterization of **3-Bromo-4-methylbenzylamine**, direct experimental measurement of its melting and boiling points is essential. The following are standard, reliable protocols for these determinations.

Melting Point Determination

Methodology: Capillary melting point determination is the standard method.

Protocol:

- Sample Preparation: A small, dry sample of crystalline **3-Bromo-4-methylbenzylamine** is finely powdered.
- Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a controlled heating block and a thermometer or temperature sensor.
- Heating and Observation:
 - The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.
 - The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Methodology: Distillation or the Siwoloboff method are commonly employed.

Protocol (Distillation):

- Apparatus Setup: A standard simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Sample and Boiling Chips: The liquid **3-Bromo-4-methylbenzylamine** is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
- Heating: The flask is heated gently.
- Temperature Reading: The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is recorded as the stable temperature at which the liquid is distilling, with the thermometer bulb positioned just below the side arm of the distillation head.
- Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, and the observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination via Distillation.

Conclusion

While **3-Bromo-4-methylbenzylamine** is a valuable chemical intermediate, there is a clear gap in the publicly available, experimentally verified data for its melting and boiling points. This guide has provided reasoned estimations for these properties based on the analysis of its isomers. For applications requiring high precision, it is strongly recommended that these values be determined experimentally using the standard protocols outlined herein. The information and methodologies presented in this guide aim to support the work of researchers and professionals in the fields of chemical synthesis and drug development.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. 4-溴-N-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 3-Bromo-4-methylbenzylamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1395271#physical-properties-of-3-bromo-4-methylbenzylamine-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com